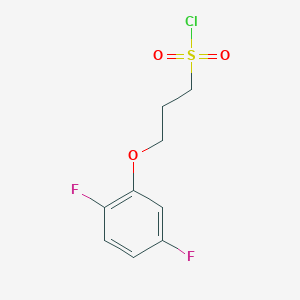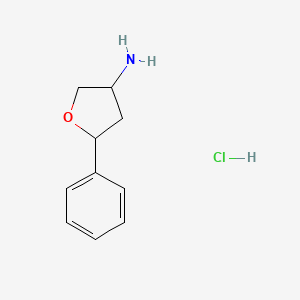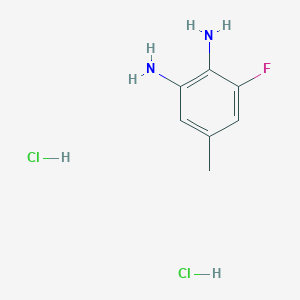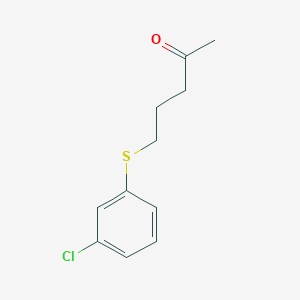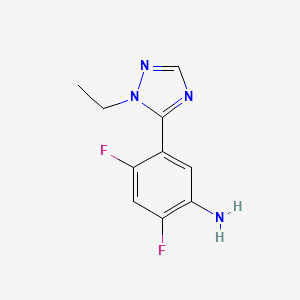
5-(1-Ethyl-1h-1,2,4-triazol-5-yl)-2,4-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline is a heterocyclic compound that contains a triazole ring and two fluorine atoms attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline typically involves the formation of the triazole ring followed by the introduction of the difluoroaniline moiety. One common method involves the cyclization of ethyl hydrazinecarboxylate with an appropriate nitrile to form the triazole ring. This intermediate is then reacted with 2,4-difluoroaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various pathways. The fluorine atoms can enhance the compound’s stability and reactivity, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
Uniqueness
5-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,4-difluoroaniline stands out due to the presence of both the triazole ring and the difluoroaniline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H10F2N4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
5-(2-ethyl-1,2,4-triazol-3-yl)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H10F2N4/c1-2-16-10(14-5-15-16)6-3-9(13)8(12)4-7(6)11/h3-5H,2,13H2,1H3 |
Clave InChI |
NCNPDEMYBWEHIL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)C2=CC(=C(C=C2F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


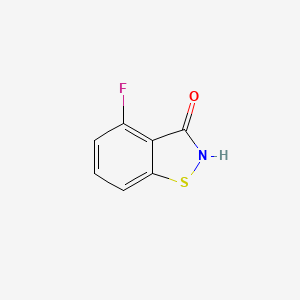
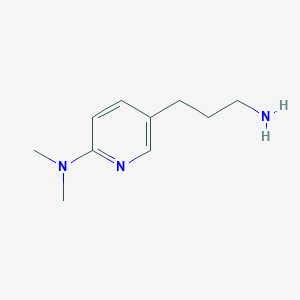
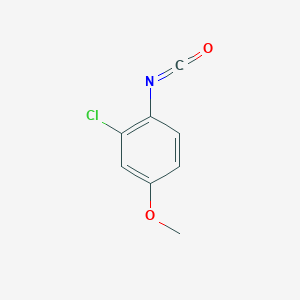
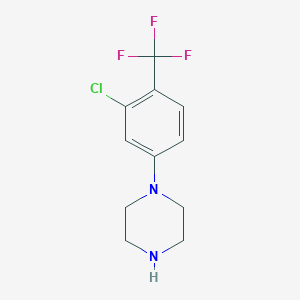
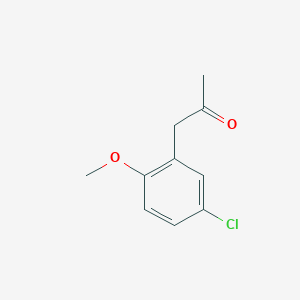
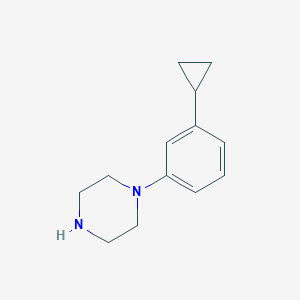
![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)

